molecular formula C8H9FN2O2 B3039652 Methyl 2,3-diamino-5-fluorobenzoate CAS No. 1248541-61-8

Methyl 2,3-diamino-5-fluorobenzoate

Cat. No. B3039652
CAS RN: 1248541-61-8
M. Wt: 184.17
InChI Key: ADEDGAKMZOCLDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Methyl 2,3-diamino-5-fluorobenzoate” involves several steps. The process starts with a solution of a compound (for example, methyl 2-amino-5-fluoro-3-nitrobenzoate) dissolved in methanol . This solution is then hydrogenated at room temperature for several hours . After hydrogenation, the solution is filtered, and the residue is separated by flash column chromatography to obtain “Methyl 2,3-diamino-5-fluorobenzoate” as a yellow solid .


Molecular Structure Analysis

The molecular formula of “Methyl 2,3-diamino-5-fluorobenzoate” is C8H9FN2O2 . The InChI code for this compound is 1S/C8H9FN2O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,10-11H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2,3-diamino-5-fluorobenzoate” is a brown solid . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

C8H9FN2O2\text{C}_8\text{H}_9\text{FN}_2\text{O}_2C8​H9​FN2​O2​

, is also known by its CAS number 1248541-61-8 . Below, I’ve outlined several unique applications for this compound:

Bioconjugation and Chemical Biology

Functional groups in this compound allow for bioconjugation. Researchers can attach it to biomolecules (e.g., proteins, peptides) for targeted drug delivery or imaging. Its fluorine atom may aid in tracking and quantifying interactions within biological systems.

For more technical details, you can find information about Methyl 2,3-diamino-5-fluorobenzoate on Sigma-Aldrich’s website . Additionally, ChemScene LLC provides related information . However, availability and pricing may vary.

Safety and Hazards

“Methyl 2,3-diamino-5-fluorobenzoate” is considered hazardous. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used when handling this compound .

properties

IUPAC Name

methyl 2,3-diamino-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEDGAKMZOCLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-diamino-5-fluorobenzoate

Synthesis routes and methods

Procedure details

A slurry of 2-amino-5-fluoro-3-nitro-benzoic acid methyl ester (1.8 g, 84.0 mmol) and 10% Pd/C (0.5 g) in methanol (50 mL) was hydrogenated with a hydrogen balloon for 2 h. After completion of the reaction, the reaction mixture was filtered over celite bed, concentrated to dryness. the resulting residue was purified by column chromatography using 30% ethyl acetate in hexane to obtain the title compound as off white solid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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